m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline
Overview
Description
m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline: is an organic compound characterized by the presence of multiple epoxy groups attached to an aniline core. This compound is notable for its reactivity and versatility in various chemical processes, making it valuable in industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline typically involves the reaction of aniline with epichlorohydrin under basic conditions. The process can be summarized as follows:
Initial Reaction: Aniline reacts with epichlorohydrin in the presence of a base such as sodium hydroxide. This step forms an intermediate compound.
Epoxidation: The intermediate undergoes further reaction with additional epichlorohydrin to introduce the epoxy groups, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Key parameters include temperature control, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxy groups in m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the epoxy groups, converting them into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Diols with hydroxyl groups replacing the epoxy rings.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is used as a cross-linking agent in polymer synthesis. Its multiple epoxy groups facilitate the formation of three-dimensional polymer networks, enhancing the mechanical properties and thermal stability of the resulting materials.
Biology and Medicine
In biological and medical research, this compound is explored for its potential in drug delivery systems. The reactivity of the epoxy groups allows for the attachment of various bioactive molecules, enabling targeted delivery and controlled release.
Industry
Industrially, this compound is employed in the production of high-performance coatings, adhesives, and sealants. Its ability to form strong bonds and resist chemical degradation makes it ideal for demanding applications.
Mechanism of Action
The mechanism of action of m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline involves the reactivity of its epoxy groups. These groups can form covalent bonds with various substrates, leading to cross-linking or modification of the target molecules. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules, facilitating diverse applications in material science and biochemistry.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Another epoxy compound used in polymer synthesis and coatings.
Epoxy resins: A broad class of compounds with similar reactivity and applications.
Uniqueness
m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is unique due to its specific structure, which provides multiple reactive sites for cross-linking and modification. This makes it particularly valuable in applications requiring high-performance materials with enhanced durability and stability.
By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics to develop innovative solutions in various fields.
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-11(4-12(3-1)17-9-15-10-20-15)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGOJLCWTUPBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76025-19-9 | |
Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76025-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30887947 | |
Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30887947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
71604-74-5 | |
Record name | N-[3-(2-Oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-2-oxiranemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71604-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxiranemethanamine, N-(3-(2-oxiranylmethoxy)phenyl)-N-(2-oxiranylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071604745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Oxiranemethanamine, N-[3-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30887947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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